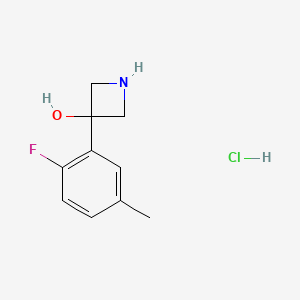

3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of similar compounds. Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that have significant biological activities, particularly as antibacterial agents due to their ability to inhibit cell wall synthesis in bacteria .

Synthesis Analysis

The synthesis of azetidinone derivatives typically involves the formation of Schiff bases followed by cyclocondensation with chloroacetyl chloride in the presence of a base such as triethylamine . For example, the synthesis of 3-chloro-4-(substituted phenyl)azetidin-2-ones involves the condensation of 2-hydroxy-5-(phenylazo)benzylidine anilines with ketenes generated from chloroacetyl chloride and triethylamine . Similarly, the synthesis of trifluoromethyl-containing azetidinones is achieved from 3-benzyloxy-β-lactams, which are transformed into new building blocks for further reactions .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques such as IR, Mass, 1H-NMR, and sometimes X-ray crystallography . The presence of substituents on the azetidinone ring can significantly affect the compound's electronic properties and, consequently, its biological activity .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions, including intramolecular cyclization to form different heterocyclic structures . The reactivity of these compounds is influenced by the substituents on the azetidinone ring, which can lead to the formation of aminopropanes, oxazinanes, aziridines, and dioxanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like trifluoromethyl groups can improve the lipophilicity and pharmacokinetic properties of these compounds . The antibacterial activity of azetidinones is often correlated with their ability to bind to bacterial enzymes such as transpeptidase, which is crucial for cell wall synthesis .

Scientific Research Applications

Antimicrobial Activity

Azetidinone derivatives, including compounds structurally similar to 3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride, have been synthesized and evaluated for their antimicrobial activity. Several studies report on the synthesis of azetidinones and their significant antimicrobial properties against a broad spectrum of bacterial and fungal pathogens. For instance, a study describes the synthesis and antimicrobial evaluation of various azetidinone derivatives, showcasing their potential as effective agents against bacterial and fungal infections (Mistry, Desai, & Desai, 2016; Halve et al., 2007). These findings suggest that azetidinone compounds could be promising candidates for developing new antimicrobial drugs.

Synthesis and Characterization

Azetidinones are synthesized through various chemical reactions involving different precursors and conditions. Research on their synthesis provides insights into the diverse structural possibilities and the potential for discovering new therapeutic agents. Studies have detailed the chemical synthesis, characterization, and evaluation of azetidinone derivatives, highlighting their structural diversity and potential biological activities (Dejaegher, Mangelinckx, & de Kimpe, 2002; Chopde, Meshram, & Pagadala, 2012). These studies contribute to the understanding of azetidinones' chemical properties and their potential as building blocks for developing new therapeutic compounds.

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of azetidinone derivatives. A study on the synthesis and exploration of anti-inflammatory activity of certain azetidinone derivatives revealed that some compounds exhibited potent and significant results compared to standard anti-inflammatory drugs (Sharma, Maheshwari, & Bindal, 2013). This suggests azetidinones' potential application in treating inflammation-related disorders, providing a basis for further pharmacological studies.

Neurokinin-1 Receptor Antagonism

Some azetidinone compounds have been identified as potent neurokinin-1 (NK1) receptor antagonists, showing efficacy in pre-clinical models relevant to emesis and depression (Harrison et al., 2001). This highlights the therapeutic potential of azetidinone derivatives in neuropsychiatric disorders, opening avenues for new treatments based on NK1 receptor antagonism.

Safety And Hazards

properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCDWZJSCDVIFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-5-methyl-phenyl)azetidin-3-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)